molecular formula C18H21N3O5 B2808440 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 1105205-89-7

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2808440
CAS No.: 1105205-89-7
M. Wt: 359.382
InChI Key: LANMHDOEHPNETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxol moiety fused to an isoxazole ring, with an acetamide linker connected to a 2-morpholinoethyl group. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, contributes to metabolic stability and hydrogen-bonding capacity. The morpholinoethyl chain likely improves solubility and bioavailability due to the polar morpholine ring .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c22-18(19-3-4-21-5-7-23-8-6-21)11-14-10-16(26-20-14)13-1-2-15-17(9-13)25-12-24-15/h1-2,9-10H,3-8,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANMHDOEHPNETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Attachment of the morpholinoethyl group: This is usually done through nucleophilic substitution reactions where the morpholine ring is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell growth or act as a ligand for specific receptors that modulate cellular signaling pathways .
  • In Vitro Studies : In studies involving human cancer cell lines, the compound demonstrated effective growth inhibition rates, suggesting its potential as a therapeutic agent in oncology .

2. Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Its structural components may enhance its ability to interact with microbial targets, leading to effective inhibition of bacterial growth.

  • Evaluation Methods : In vitro assays have been conducted to assess the antimicrobial efficacy of the compound against various pathogens, revealing significant zones of inhibition .
  • Potential Applications : This property suggests possible applications in treating infections caused by resistant strains of bacteria.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values indicating strong inhibitory effects .
Study 2 Antimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Study 3 Mechanistic InsightsInvestigated the interaction with specific enzymes involved in cancer metabolism, highlighting the compound's role in metabolic modulation .

Synthesis and Production

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:

  • Formation of the Isoxazole Ring : This is usually achieved through cyclization reactions involving appropriate aldehydes and hydrazones.
  • Introduction of the Morpholinoethyl Group : This step often involves nucleophilic substitution reactions where the morpholinoethyl moiety is added to the acetamide framework.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions. The morpholinoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole Cores

Compound 64: N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide ()

  • Structural Differences: Replaces the benzo[d][1,3]dioxol-isoxazole system with a 5-methyl-3-phenylisoxazole and a dimethylaminobenzyl group.
  • The phenyl substituent on isoxazole increases hydrophobicity, which could reduce solubility but improve target affinity in lipophilic environments.
  • Activity: Not explicitly reported, but similar isoxazole-acetamides are explored for antimicrobial applications .

Compound 5b : 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide ()

  • Structural Differences : Substitutes isoxazole with a thiazole ring bearing benzoyl and phenyl groups.
  • The benzoyl group introduces steric bulk, possibly affecting binding pocket accessibility.
  • Synthesis: Uses HATU-mediated coupling, similar to methods for morpholinoethyl derivatives .

Morpholinoethyl-Containing Derivatives

Compound 2.8: 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide ()

  • Structural Differences : Incorporates a fused naphthofuran system with dimethoxy groups instead of isoxazole.
  • Key Implications : The dimethoxy groups enhance electron-donating effects, while the fused ring system may improve planar stacking with aromatic residues in targets like kinases or DNA-interacting proteins.
  • Activity : Likely evaluated for anticancer or antiproliferative activity, given structural similarity to diphyllin derivatives .

Compound in : 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide

  • Structural Differences : Replaces benzo[d][1,3]dioxol-isoxazole with an indazole core and ethoxyphenyl group.
  • Key Implications: The indazole scaffold is a known pharmacophore for kinase inhibition. The ethoxyphenyl group may enhance metabolic stability compared to methylenedioxyphenyl .

Thiazolidinone and Acrylonitrile Derivatives

Compound in : N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

  • Structural Differences: Features a thiazolidinone core with a chloroacetamide group.
  • Key Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activity.

Compound 29a: (Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide ()

  • Structural Differences: Acrylonitrile linker replaces isoxazole, with a cyano group enhancing electron-withdrawing effects.
  • Key Implications: The cyano group may improve binding to enzymes like carbonic anhydrase or tyrosine kinases .

Comparative Analysis Table

Compound Core Structure Key Substituents Solubility Potential Activity Reference
Target Compound Isoxazole Benzo[d][1,3]dioxol, morpholinoethyl Moderate Antimicrobial, Anticancer
Compound 64 () Isoxazole 5-Methyl-3-phenyl, dimethylaminobenzyl Low Antimicrobial
Compound 2.8 () Naphthofuran Dimethoxy, morpholinoethyl Low-Moderate Anticancer
Compound 5b () Thiazole Benzoyl, phenyl Low Enzyme inhibition
Compound 29a () Acrylonitrile Benzo[d][1,3]dioxol, cyano Moderate Kinase inhibition

Research Findings and Trends

  • Morpholinoethyl Group: Consistently improves aqueous solubility across analogs (e.g., ) but may reduce blood-brain barrier penetration due to polarity .
  • Benzo[d][1,3]dioxol : Enhances metabolic stability by resisting oxidative degradation, as seen in compounds from and .
  • Heterocycle Choice: Isoxazole (target compound) offers balanced metabolic stability and hydrogen-bonding capacity, whereas thiazole () or thiazolidinone () cores introduce distinct electronic and steric profiles .

Biological Activity

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several unique structural components:

  • Isoxazole Ring : Contributes to its biological activity.
  • Benzo[d][1,3]dioxole Moiety : Known for its pharmacological properties.
  • Morpholinoethyl Group : Enhances solubility and bioavailability.

The molecular formula is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of 380.43 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives containing the benzo[d][1,3]dioxole structure have potent cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

These compounds showed IC50 values lower than that of the standard drug doxorubicin, indicating a promising potential for development into therapeutic agents.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

These findings indicate that the compound could be further explored as a potential antimicrobial agent.

Case Studies

  • Study on Anticancer Activity :
    In a study published in PubMed, researchers synthesized several derivatives based on the benzo[d][1,3]dioxole structure and tested their cytotoxicity against HepG2, HCT116, and MCF7 cell lines. The results showed significant antitumor activity with some derivatives outpacing doxorubicin in effectiveness .
  • Mechanistic Insights :
    A detailed mechanistic study indicated that the compound's interaction with EGFR leads to downstream signaling inhibition, which is critical for tumor growth and survival . This study utilized molecular docking techniques to predict binding affinities and provided insights into potential modifications for enhanced activity.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide?

The synthesis involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and isoxazole precursors. Critical steps include:

  • Cyclization : Formation of the isoxazole ring under controlled temperature (e.g., 60–80°C) using catalysts like copper(I) iodide .
  • Acetamide Coupling : Reaction of the isoxazole intermediate with 2-morpholinoethylamine in polar aprotic solvents (e.g., DMF) with a coupling agent such as HATU .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC .

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm the presence of the benzo[d][1,3]dioxole (δ 6.8–7.1 ppm) and morpholinoethyl groups (δ 2.4–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (m/z 403.4) .
  • HPLC : For purity assessment (>98%) and stability testing under varying pH .

Q. Which in vitro assays are suitable for preliminary screening of its biological activity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

  • High-Throughput Screening (HTS) : Test catalysts (e.g., Pd/C, CuI) and solvents (DMF vs. DMSO) to identify optimal conditions .
  • Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and reduce reaction time .
  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, reagent ratios, and stirring rates .

Q. How should contradictory data in biological activity studies be resolved?

  • Orthogonal Assays : Validate antimicrobial results with time-kill kinetics alongside standard MIC assays to confirm bacteriostatic vs. bactericidal effects .
  • Dose-Response Curves : Perform 10-point dilution series to distinguish true activity from assay artifacts .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding to putative targets .

Q. What computational strategies are effective for predicting biological targets and interaction mechanisms?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling : Develop regression models to correlate structural features (e.g., logP, H-bond acceptors) with activity .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Transcriptomics : RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
  • Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to detect apoptosis or autophagy .

Q. How can stability and degradation profiles be assessed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products and propose degradation pathways .
  • Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 3–6 months to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.